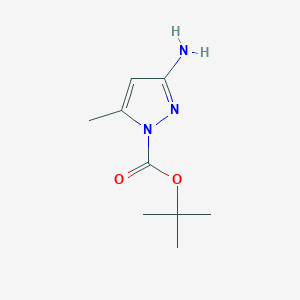

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

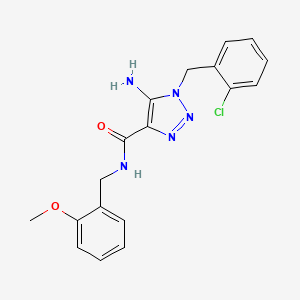

“tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” involves several steps. Sodium hydride is added to a solution of 3-Amino-5-methylpyrazole in tetrahydrofuran at 0°C. After 30 minutes, di-tert-butyl dicarbonate is added and the mixture is allowed to warm to room temperature. After stirring for 2 hours at room temperature, the mixture is poured into a saturated aqueous solution of sodium bicarbonate. The aqueous phase is then extracted with chloroform. The combined organic phases are dried over sodium sulfate. Removal of the solvent in vacuum gives a crude mixture of the title compound and its 2-carboxylic acid tert-butyl ester isomer, which are separated by chromatography on silica in ethyl acetate/heptane 2:1 .Molecular Structure Analysis

The InChI code for “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” is 1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) . This indicates that the compound has a pyrazole ring with a tert-butyl group and a carboxylate group attached to it.Chemical Reactions Analysis

The compound “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” can undergo various chemical reactions. For instance, it can participate in a [3 + 2] cycloaddition reaction with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . It can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 340.3±22.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use

Novel Synthesis Methods : Tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is utilized in novel synthesis methods. For instance, Bobko et al. (2012) described a simple and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its application as a versatile intermediate (Bobko et al., 2012).

Intermediate in Multigram Synthesis : It plays a role in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to isomeric pyrazoles, as explored by Iminov et al. (2015) (Iminov et al., 2015).

Chemical Reactivity and Structure Studies

Reactivity Investigations : Mironovich and Shcherbinin (2014) focused on the reactivity of similar compounds under various agents, contributing to the understanding of its chemical behavior (Mironovich & Shcherbinin, 2014).

Pyrazole Protection and Preparation : Research by Pollock and Cole (2014) involved the use of tert-butyl as a pyrazole protecting group, emphasizing its significance in the preparation of related compounds (Pollock & Cole, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-5-methylpyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDCNROAKOCYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)

![6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2460624.png)

![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)

![7-Fluoro-3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2460629.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)

![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)